
MTT assay protocol for Protaxel cytotoxicity
testing

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name: Protaxel

CAS No.: 186040-50-6

Cat. No.: B1216698

Get Quote

Application Notes and Protocols
A Comprehensive Guide to Assessing Paclitaxel
Cytotoxicity using the MTT Assay
Introduction: Quantifying Cellular Response to a
Potent Anticancer Agent
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone

colorimetric method for assessing in vitro cell viability and proliferation.[1][2] It is an

indispensable tool in drug discovery and toxicology, providing a quantitative measure of a cell

population's metabolic activity in response to therapeutic agents.[1][3] This guide provides a

detailed, field-proven protocol for utilizing the MTT assay to determine the cytotoxic effects of

Paclitaxel (often referred to by the brand name Taxol), a widely used chemotherapeutic drug.

Paclitaxel exerts its anticancer effects by disrupting the normal function of microtubules, which

are essential for cell division.[4] It stabilizes the microtubule polymer, preventing the dynamic

instability required for mitotic spindle assembly and chromosome segregation.[5][6][7] This

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1216698#bc-rfq
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://pubmed.ncbi.nlm.nih.gov/21516412/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-paclitaxel
https://www.ncbi.nlm.nih.gov/books/NBK536917/
https://en.wikipedia.org/wiki/Paclitaxel
https://www.researchgate.net/figure/The-Major-Mechanisms-of-Paclitaxel-Resistance-The-cellular-mechanism-of-action-by-which_fig2_285595307
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


interference arrests the cell cycle in the G2/M phase, ultimately leading to programmed cell

death or apoptosis.[4][7][8] Understanding the precise concentration at which Paclitaxel

induces cytotoxicity is critical for preclinical drug development.

This document will provide a detailed protocol, explain the scientific rationale behind each step,

and offer guidance on data analysis and interpretation, ensuring a robust and reproducible

assessment of Paclitaxel's cytotoxic profile.

Principle of the MTT Assay
The central principle of the MTT assay lies in the enzymatic conversion of a yellow tetrazolium

salt, MTT, into insoluble purple formazan crystals.[1][3] This reduction is carried out by

NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of

living, metabolically active cells.[2][3] Because this conversion is contingent on mitochondrial

integrity and enzymatic activity, the amount of formazan produced is directly proportional to the

number of viable cells.[1][2] Dead cells lose this metabolic capability and therefore do not

produce the colored product.[9] The insoluble formazan crystals are then dissolved using a

solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance

with a spectrophotometer (microplate reader).[1][9]

Mechanism of MTT Reduction
The diagram below illustrates the core mechanism of the MTT assay within a viable cell.
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Caption: Enzymatic conversion of MTT to formazan in viable cells.

Materials and Reagents
Ensuring the quality and proper preparation of all materials is paramount for the accuracy and

reproducibility of the MTT assay.
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Reagent/Material Specifications

MTT Powder

3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide. Store protected

from light and moisture.

Paclitaxel
Store as per manufacturer's instructions,

typically as a powder or in a stabilized solution.

Cell Line

Appropriate cancer cell line for the study (e.g.,

MCF-7, HeLa, A549).[8] Cells should be in the

logarithmic growth phase.

Cell Culture Medium

Complete medium (e.g., DMEM, RPMI-1640)

with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin.[8]

Phosphate-Buffered Saline (PBS) Sterile, pH 7.4.

Dimethyl Sulfoxide (DMSO)
Analytical or cell culture grade. Used for

dissolving Paclitaxel and formazan crystals.[8]

Formazan Solubilization Solution

Several options are available (see protocol

notes). Common choices include DMSO,

acidified isopropanol, or SDS in HCl.[10]

Microplates
Sterile, 96-well flat-bottom plates, tissue culture-

treated for adherent cells.

Equipment

CO2 Incubator (37°C, 5% CO2), Microplate

Reader (with 570 nm and 630 nm filters),

Multichannel Pipette, Orbital Shaker.

Reagent Preparation: The Foundation of a Reliable
Assay
1. MTT Stock Solution (5 mg/mL)

Rationale: A 5 mg/mL concentration is standard and provides a sufficient substrate for

cellular reduction.[1][8] PBS is used to maintain physiological pH and isotonicity, which is
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crucial for MTT stability and cellular health.

Protocol:

Dissolve MTT powder in sterile PBS (pH 7.4) to a final concentration of 5 mg/mL.[8][11]

Vortex or sonicate until the MTT is completely dissolved.[1]

Sterilize the solution using a 0.22 µm syringe filter. This is critical to prevent microbial

contamination which can reduce MTT and give false-positive results.[8]

Aliquot into sterile, light-protecting tubes (e.g., amber tubes or tubes wrapped in foil).

Store at -20°C for long-term use (stable for at least 6 months).[1] For frequent use, it can

be stored at 4°C for a few days, but -20°C is recommended to maintain integrity.[11]

2. Paclitaxel Stock and Working Solutions

Rationale: Paclitaxel is poorly soluble in aqueous solutions, necessitating the use of an

organic solvent like DMSO for the stock solution.[8] Serial dilutions are then made in a

complete culture medium to achieve the desired final concentrations for treating the cells.

Protocol:

Stock Solution (e.g., 1 mM): Dissolve Paclitaxel powder in 100% DMSO to create a high-

concentration stock solution.[8]

Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[8]

Working Solutions: On the day of the experiment, perform serial dilutions of the stock

solution into a complete cell culture medium to obtain the desired range of treatment

concentrations (e.g., 0.01 nM to 100 nM).[8] It is crucial to prepare a vehicle control

containing the same final concentration of DMSO as the highest Paclitaxel dose to

account for any solvent-induced cytotoxicity.

Experimental Workflow for Paclitaxel Cytotoxicity
Testing
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The following protocol is optimized for adherent cells in a 96-well plate format.

Overall Experimental Workflow
Caption: High-level workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol
Day 1: Cell Seeding

Cell Preparation: Harvest cells that are in their exponential growth phase using standard

trypsinization methods. Perform a cell count using a hemocytometer or automated cell

counter and assess viability (should be >90%).

Seeding: Dilute the cells in a complete culture medium to the optimal seeding density. This is

a critical parameter that must be optimized for each cell line, as densities that are too low will

yield a weak signal, while densities that are too high can lead to nutrient depletion and

contact inhibition, affecting metabolic activity.

Scientist's Note: A good starting range is 1,000 to 100,000 cells per well.[12] For many

solid tumor cell lines, 5,000 to 10,000 cells/well is a common starting point.

Plating: Add 100 µL of the cell suspension to each well of a 96-well plate. To avoid the "edge

effect," it is good practice to fill the perimeter wells with 100 µL of sterile PBS and not use

them for experimental data.

Incubation: Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow

cells to adhere and resume normal growth.[8]

Day 2: Paclitaxel Treatment

Prepare Treatment Media: Prepare the serial dilutions of Paclitaxel in a complete culture

medium as described in the "Reagent Preparation" section. Remember to include a "vehicle

control" (medium with DMSO) and an "untreated control" (medium only).

Administer Treatment: After overnight incubation, carefully aspirate the old medium from the

wells. Immediately add 100 µL of the appropriate treatment medium (containing different

Paclitaxel concentrations or controls) to each well.[8]
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Incubation: Return the plate to the incubator (37°C, 5% CO2) for the desired treatment

period (e.g., 24, 48, or 72 hours). The incubation time is dependent on the cell line's doubling

time and the expected kinetics of the drug's action.

Day 4 (Assuming 48h Treatment): MTT Addition and Incubation

Prepare for MTT Addition: After the treatment period, visually inspect the cells under a

microscope. Note any morphological changes.

Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final

concentration of 0.5 mg/mL).[9][12]

Scientist's Note: Some protocols recommend replacing the treatment medium with 100 µL

of fresh, serum-free medium before adding MTT. Serum can sometimes interfere with MTT

reduction. However, for simplicity and to avoid disturbing the cells, adding MTT directly to

the existing medium is also common.[11] Consistency is key.

Incubation: Incubate the plate for 2 to 4 hours at 37°C.[12] The optimal time can vary

between cell types. The incubation should be long enough for visible purple precipitates to

form in the control wells but not so long that the formazan crystals become excessively large

and difficult to dissolve.

Day 4: Formazan Solubilization and Absorbance Reading

Add Solubilization Solution: Add 100-150 µL of a formazan solubilization solution to each

well.[11] Common options include:

DMSO: The most common solvent. After adding DMSO, the plate is typically shaken on an

orbital shaker for 15 minutes to dissolve the crystals.[11]

Acidified Isopropanol: (e.g., 0.04 N HCl in isopropanol). The acidic environment can help

stabilize the formazan product.

SDS Solution: (e.g., 10% SDS in 0.01 M HCl). This lyses the cells and dissolves the

formazan simultaneously. It can be left overnight for complete solubilization.[10][13]
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Dissolution: Wrap the plate in foil to protect it from light and place it on an orbital shaker for

gentle agitation until all formazan crystals are completely dissolved, resulting in a

homogenous purple solution.[11] Incomplete dissolution is a major source of error.

Measure Absorbance: Read the absorbance at a wavelength between 570-590 nm using a

microplate reader. It is recommended to also measure the absorbance at a reference

wavelength of ~630 nm to correct for background signals from cell debris or air bubbles.

Readings should be taken within 1 hour of solubilization.[11]

Data Analysis and Interpretation
The goal of data analysis is to determine the concentration of Paclitaxel that inhibits cell

viability by 50% (IC50).

Background Subtraction: Subtract the average absorbance of the reference wavelength (630

nm) from the measurement wavelength (570 nm) for each well. Then, subtract the average

absorbance of the "blank" wells (containing medium, MTT, and solubilizer but no cells) from

all experimental wells.

Calculate Percentage Viability: Normalize the data to the untreated control. The viability of

the cells in each treatment well is expressed as a percentage of the control.

Formula:% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control

Cells) x 100

Determine the IC50 Value:

Plot the percentage of cell viability against the logarithm of the Paclitaxel concentration.

Use a non-linear regression analysis to fit a sigmoidal dose-response curve to the data.

[14]

The IC50 is the concentration of Paclitaxel that corresponds to 50% cell viability on this

curve.[15][16] Software such as GraphPad Prism is commonly used for this analysis.[14]

Troubleshooting Common Issues
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Issue Possible Cause(s) Recommended Solution(s)

High Background Absorbance

- Phenol red in the medium

interferes with readings.-

Microbial contamination.- MTT

reagent degraded by light

exposure.

- Use phenol red-free medium

during the MTT incubation

step.[2]- Maintain strict aseptic

technique; check cultures for

contamination.[12]- Store and

handle MTT solution protected

from light.

Low Absorbance / Weak Signal

- Cell seeding density is too

low.- MTT incubation time is

too short.- Cells are not

metabolically active (e.g., not

in log phase).

- Optimize and increase the

initial cell seeding density.[2]

[12]- Increase MTT incubation

time (e.g., up to 4 hours),

monitoring for crystal

formation.[2][12]- Ensure cells

are healthy and in the

exponential growth phase

before seeding.

High Variability Between

Replicates

- Uneven cell seeding.-

Incomplete formazan

dissolution.- Pipetting errors.

- Ensure the cell suspension is

homogenous before and

during plating.- Ensure

complete mixing and

dissolution of formazan

crystals; visually confirm

before reading.- Use a

calibrated multichannel pipette;

practice consistent pipetting

technique.[2]

Precipitate in Wells After

Solubilization

- Incomplete dissolution of

formazan crystals.- Drug

compound may precipitate or

interact with MTT.

- Increase shaking time/speed

or gently pipette up and down

to aid dissolution.- Wash cells

with PBS after treatment and

before adding MTT reagent.[2]

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay

Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

Creative Diagnostics. Retrieved from [Link]

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. Retrieved from

[Link]

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability &

Proliferation. CLYTE Technologies. Retrieved from [Link]

ResearchGate. (2013). Which is the best method to solubilize formazan crystals after MTT

cell labeling in proliferation assays?. ResearchGate. Retrieved from [Link]

National Center for Biotechnology Information. (2023). Paclitaxel - StatPearls. NCBI

Bookshelf. Retrieved from [Link]

ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved

from [Link]

National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations,

Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Retrieved from [Link]

AxisPharm. (2024). Complete Guide to Choosing the Right Cell Viability Assay. AxisPharm.

Retrieved from [Link]

Molecular Biology of the Cell (MBoC). (2017). How Taxol/paclitaxel kills cancer cells. MBoC.

Retrieved from [Link]

National Center for Biotechnology Information. (2021). Improved Formazan Dissolution for

Bacterial MTT Assay. NIH. Retrieved from [Link]

PubMed. (n.d.). Cell sensitivity assays: the MTT assay. PubMed. Retrieved from [Link]

ResearchGate. (n.d.). MTT assay with paclitaxel μmol/mL 48 hours. ResearchGate.

Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.creative-diagnostics.com/mtt-assay-protocol.htm
http://txch.org/doctors/dr-terzah-horton/
https://clytetec.com/mtt-assay-protocol/
https://www.researchgate.net/post/Which_is_the_best_method_to_solubilize_formazan_crystals_after_MTT_cell_labeling_in_proliferation_assays
https://www.ncbi.nlm.nih.gov/books/NBK442008/
https://www.researchgate.net/post/How_can_I_calculate_IC50_from_mtt_results
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623588/
https://axispharm.com/cell-viability-assay-guide/
https://www.molbiolcell.org/doi/10.1091/mbc.E17-08-0524
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8705029/
https://pubmed.ncbi.nlm.nih.gov/22144465/
https://www.researchgate.net/figure/MTT-assay-with-paclitaxel-mmol-mL-48-hours_fig2_320393081
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wikipedia. (n.d.). Paclitaxel. Wikipedia. Retrieved from [Link]

CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in

Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]

ResearchGate. (n.d.). Figure 2. The Major Mechanisms of Paclitaxel Resistance.

ResearchGate. Retrieved from [Link]

ResearchGate. (2022). Can I dissolve formazan crystals overnight?. ResearchGate.

Retrieved from [Link]

Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. Patsnap Synapse.

Retrieved from [Link]

YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube.

Retrieved from [Link]

SpringerLink. (2014). Cell density and solvent are critical parameters affecting formazan

evaluation in MTT assay. SpringerLink. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug

Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy

Efficacy. NIH. Retrieved from [Link]

ResearchGate. (2024). What is the correct method to calculate the IC50 value for the MTT

assay?. ResearchGate. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. creative-diagnostics.com [creative-diagnostics.com]

2. clyte.tech [clyte.tech]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://en.wikipedia.org/wiki/Paclitaxel
https://clytetec.com/ic50-ec50-guide/
https://www.researchgate.net/figure/The-Major-Mechanisms-of-Paclitaxel-Resistance-The-cellular-mechanism-of-action-by_fig2_285273760
https://www.researchgate.net/post/Can_I_dissolve_formazan_crystals_overnight
https://synapse.patsnap.com/articles/what-is-the-mechanism-of-paclitaxel
https://www.youtube.com/watch?v=J-pAZ2yG2wY
https://link.springer.com/article/10.1007/s11626-014-9741-9
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912149/
https://www.researchgate.net/post/What_is_the_correct_method_to_calculate_the_IC50_value_for_the_MTT_assay
https://www.benchchem.com/product/b1216698?utm_src=pdf-custom-synthesis#bc-rfq
https://www.creative-diagnostics.com/the-mtt-assay-a-valuable-tool-for-measuring-cell-viability.htm
https://www.clyte.tech/post/mtt-assay-protocol-guide-to-measuring-cell-viability-proliferation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

5. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

6. Paclitaxel - Wikipedia [en.wikipedia.org]

7. researchgate.net [researchgate.net]

8. benchchem.com [benchchem.com]

9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. broadpharm.com [broadpharm.com]

12. atcc.org [atcc.org]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent
Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

To cite this document: BenchChem. [MTT assay protocol for Protaxel cytotoxicity testing].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1216698/docs#mtt-assay-protocol-for-protaxel-
cytotoxicity-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/21516412/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-paclitaxel
https://www.ncbi.nlm.nih.gov/books/NBK536917/
https://en.wikipedia.org/wiki/Paclitaxel
https://www.researchgate.net/figure/The-Major-Mechanisms-of-Paclitaxel-Resistance-The-cellular-mechanism-of-action-by-which_fig2_285595307
https://www.benchchem.com/pdf/Application_Notes_Determining_Paclitaxel_Cytotoxicity_using_the_MTT_Assay.pdf
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.researchgate.net/post/Which-is-the-best-method-to-solubilize-formazan-crystals-after-MTT-cell-labeling-in-proliferation-assays
https://broadpharm.com/protocol_files/cell_viability_assays
https://www.atcc.org/-/media/product-assets/documents/instruction-sheets/multicomponent-products/mtt-cell-proliferation-assay.pdf?rev=b028c9a0390841afa2b4599e604e9839
https://www.researchgate.net/post/Can_I_dissolve_formazan_crystals_overnight
https://www.researchgate.net/post/How-can-I-calculate-IC50-from-mtt-results
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11859577/
https://www.researchgate.net/post/What_is_the_correct_method_to_calculate_the_IC50_value_for_the_MTT_assay2
https://www.benchchem.com/product/b1216698/docs#mtt-assay-protocol-for-protaxel-cytotoxicity-testing
https://www.benchchem.com/product/b1216698/docs#mtt-assay-protocol-for-protaxel-cytotoxicity-testing
https://www.benchchem.com/product/b1216698/docs#mtt-assay-protocol-for-protaxel-cytotoxicity-testing
https://www.benchchem.com/product/b1216698/docs#mtt-assay-protocol-for-protaxel-cytotoxicity-testing
https://www.benchchem.com/product/b1216698?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216698?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

